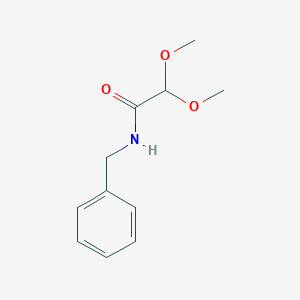
Acetamide, 2,2-dimethoxy-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- is an organic compound with the molecular formula C11H15NO3 It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by a phenylmethyl group and the hydrogen atoms on the carbon adjacent to the nitrogen are replaced by methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- typically involves the reaction of methyl 2,2-dimethoxyacetate with benzylamine. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to yield the desired acetamide derivative .
Industrial Production Methods
Industrial production methods for Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- is not well-documented. its effects are likely mediated through interactions with various molecular targets, such as enzymes or receptors, depending on its structural features. The methoxy groups and phenylmethyl moiety may play a role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Similar structure but lacks the methoxy groups.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains additional methoxy groups on the phenyl ring
Uniqueness
Acetamide, 2,2-dimethoxy-N-(phenylmethyl)- is unique due to the presence of two methoxy groups adjacent to the acetamide nitrogen, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other acetamide derivatives and may confer specific properties that are valuable in research and industrial applications.
Properties
CAS No. |
62373-64-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-benzyl-2,2-dimethoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-14-11(15-2)10(13)12-8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3,(H,12,13) |
InChI Key |
MMXLGGLOHDUYTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















